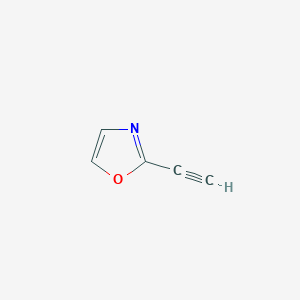

Oxazole, 2-ethynyl-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Oxazole, 2-ethynyl- is a compound with the molecular formula C5H3NO . The oxazole nucleus is a heterocyclic five-membered ring that plays a very essential role in the area of medicinal chemistry . It has been investigated in the advancement of novel compounds which show favorable biological activities .

Synthesis Analysis

Oxazole and its derivatives have been synthesized using various methods. One of the most appropriate strategies to prepare oxazole-based medicinal compounds is the van Leusen reaction, based on tosylmethylisocyanides (TosMICs) . Other synthetic schemes involving radiation, metal-mediated, one-pot, and other approaches for oxazoles and their derivatives have also been reported .Molecular Structure Analysis

The molecular structure of Oxazole, 2-ethynyl- consists of a five-membered aromatic ring with atoms of nitrogen and oxygen . The structure of oxazole derivatives exerts divergent weak interactions like hydrophobic effect, Vanderwaals force, hydrogen bonds, coordination bonds, ion-dipole and pi-pi bond .Chemical Reactions Analysis

Oxazole and its derivatives engage physiologically with many enzymes and receptors, resulting in a variety of biological actions . The primary reaction pathway constitutes the [4+2]-cycloaddition of singlet oxygen to the oxazole ring .Physical And Chemical Properties Analysis

Oxazole is a colorless liquid under normal conditions with a characteristic smell . The ring structure of Oxazole is planar and aromatic . The aromaticity is due to the 6 π electrons forming a conjugated system .Applications De Recherche Scientifique

Therapeutic Potential of Oxazole Derivatives

Oxazoles, including "Oxazole, 2-ethynyl-", are prominent in the design and development of potential therapeutic agents due to their presence in various pharmacologically active compounds. Oxazole derivatives exhibit a wide spectrum of pharmacological profiles, including anticancer, antimicrobial, antihyperglycemic, anti-inflammatory, and more. The chemical flexibility of oxazole allows for substitution at three positions, enabling the synthesis of derivatives with significant pharmacological actions mediated through specific enzyme/receptor interactions. This heterocycle's versatility makes it an attractive scaffold for developing clinically relevant therapeutic agents (Kaur, Palta, Kumar, Bhargava, & Dahiya, 2018).

Oxazole in Asymmetric Catalysis

Oxazole derivatives also play a critical role in asymmetric catalysis, where compounds containing a chiral oxazoline ring are used due to their accessibility, modular nature, and wide applicability in metal-catalyzed transformations. These ligands, derived from chiral amino alcohols, significantly influence the stereochemical outcome of reactions, underscoring the importance of oxazole scaffolds in synthetic chemistry and the development of novel pharmaceutical agents (Hargaden & Guiry, 2009).

Antioxidant Activity Determination

Oxazole derivatives are also integral in methods used to determine antioxidant activity. For instance, various tests based on hydrogen atom transfer (HAT) and electron transfer (ET) are employed to assess the antioxidant capacity of compounds, with oxazole derivatives being key participants in these assays. These methods include ORAC, FRAP, DPPH, and others, highlighting oxazole derivatives' role in evaluating antioxidant activity in various fields, from food engineering to pharmaceuticals (Munteanu & Apetrei, 2021).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Oxazole is a promising entity to develop new anticancer drugs . There is an imperative requisite to expand novel anticancer agents with in vivo efficacy . The production of specific oxazole derivatives can be complex and inefficient, presenting obstacles to large-scale manufacture and commercialization .

Propriétés

IUPAC Name |

2-ethynyl-1,3-oxazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3NO/c1-2-5-6-3-4-7-5/h1,3-4H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDHZULUDMSSOSC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=NC=CO1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

93.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(2-(diethylamino)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(2-(thiophen-2-yl)ethyl)propanamide](/img/structure/B2602664.png)

![(4-Methoxyphenyl)[3-phenyl-5-(trifluoromethyl)-2-pyridinyl]methanone](/img/structure/B2602667.png)

![(3-((Benzo[d][1,3]dioxol-5-yloxy)methyl)azetidin-1-yl)(naphthalen-1-yl)methanone](/img/structure/B2602675.png)

![2-[(2-Chlorophenyl)methylsulfanyl]-1-ethylsulfonyl-4,5-dihydroimidazole](/img/structure/B2602679.png)

![2-(2-Fluorophenyl)-1-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]ethanone](/img/structure/B2602680.png)

![2-({[3-(3-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(4-fluorophenyl)-4-pyrimidinol](/img/structure/B2602681.png)

![1-(5-chloro-2-methylphenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2602685.png)

![N-(2-ethoxyphenyl)-2-((6-ethyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide](/img/structure/B2602686.png)